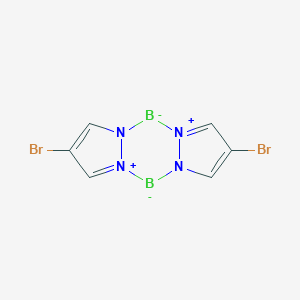
Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate, also known as BNPPMDCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNPPMDCA is a member of the family of dicarbamate compounds, which are known for their diverse range of biological activities.
作用机制
The exact mechanism of action of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate is not yet fully understood. However, it is believed that Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate interacts with the electron-rich regions of the target molecule, leading to the formation of a stable complex. This interaction can result in a range of biological activities, including enzyme inhibition, receptor binding, and gene expression modulation.
生化和生理效应
Studies have shown that Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has a range of biochemical and physiological effects. For example, Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate is its excellent solubility in a range of solvents, which makes it easy to handle in the laboratory. Additionally, Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has a relatively low toxicity, which makes it a safer alternative to other compounds that have similar biological activities. However, one of the main limitations of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate is its high cost, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the research of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate. One potential area of research is the development of new synthetic methods for Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate that are more efficient and cost-effective. Another area of research is the investigation of the biological activities of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate in vivo, which could provide valuable insights into its potential therapeutic applications. Additionally, the development of new organic electronic devices based on Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate could lead to the development of new technologies with significant societal impacts.
合成方法
The synthesis of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate involves a multi-step process that includes the reaction of 4-nitrophenyl isocyanate with 4-methyl-1,3-phenylenediamine in the presence of a suitable solvent. The reaction mixture is then heated under reflux conditions for several hours to form the desired product. The purity and yield of the product can be improved by recrystallization and chromatographic purification.
科学研究应用
Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate is in the field of organic electronics. Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate has been shown to have excellent charge transport properties, making it a promising candidate for the development of high-performance organic electronic devices such as organic field-effect transistors and organic solar cells.
属性
CAS 编号 |
15690-54-7 |
|---|---|
产品名称 |
Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate |
分子式 |
C21H16N4O8 |
分子量 |
452.4 g/mol |
IUPAC 名称 |
(4-nitrophenyl) N-[2-methyl-5-[(4-nitrophenoxy)carbonylamino]phenyl]carbamate |
InChI |
InChI=1S/C21H16N4O8/c1-13-2-3-14(22-20(26)32-17-8-4-15(5-9-17)24(28)29)12-19(13)23-21(27)33-18-10-6-16(7-11-18)25(30)31/h2-12H,1H3,(H,22,26)(H,23,27) |
InChI 键 |
DNVSZCZZFZEHDP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
其他 CAS 编号 |
15690-54-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



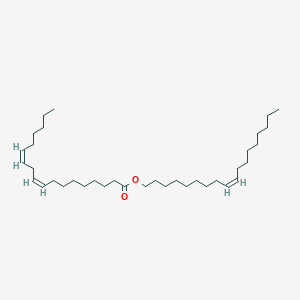


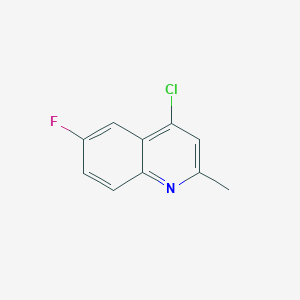


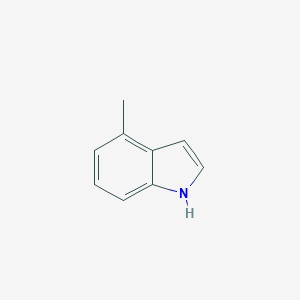
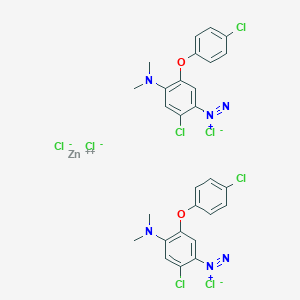
![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)
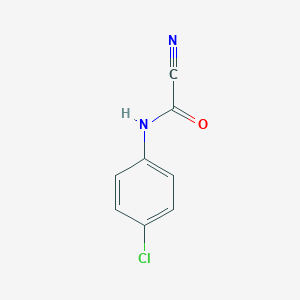
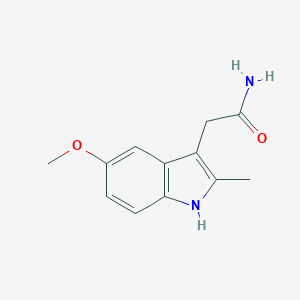
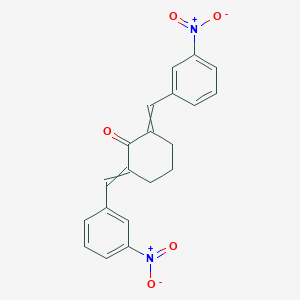
![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)
